2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride
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Overview
Description
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride is a heterocyclic compound with a unique structure that combines a pyrrole and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride typically involves the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired heterocyclic structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
- 2-(1H-Pyrrolo[3,4-c]pyridin-3-yl)ethanamine hydrochloride
- 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride
Uniqueness
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H12ClN3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-3-1-7-5-12-9-2-4-11-6-8(7)9;/h2,4-6,12H,1,3,10H2;1H |
InChI Key |
PEWAWVUFMPHLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CCN.Cl |
Origin of Product |
United States |
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